molecular formula C15H30O2 B608440 3-Hydroxypentadecane-4-one CAS No. 1046789-93-8

3-Hydroxypentadecane-4-one

Cat. No.: B608440
CAS No.: 1046789-93-8
M. Wt: 242.4
InChI Key: BQRGHMCHOJLOLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxypentadecane-4-one involves the production by the autoinducer synthase Legionella quorum sensing A (LqsA). This enzyme facilitates the formation of the compound, which is then released by the bacterium . The synthetic production of this compound in a laboratory setting can be achieved through the ectopic production of LqsA in Escherichia coli, which generates this compound that partitions to outer membrane vesicles .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound, as it is primarily used for research purposes. The compound is typically synthesized in controlled laboratory environments for scientific studies .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxypentadecane-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

Comparison with Similar Compounds

    N-3-oxo-dodecanoyl homoserine lactone: Another quorum sensing molecule used by Gram-negative bacteria.

Uniqueness: 3-Hydroxypentadecane-4-one is unique due to its specific role in Legionella pneumophila and its ability to influence both intraspecies and interkingdom signaling. This compound’s distinct mechanism of action and its involvement in the regulation of virulence factors set it apart from other quorum sensing molecules .

Properties

CAS No.

1046789-93-8

Molecular Formula

C15H30O2

Molecular Weight

242.4

IUPAC Name

3-hydroxypentadecan-4-one

InChI

InChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-12-13-15(17)14(16)4-2/h14,16H,3-13H2,1-2H3

InChI Key

BQRGHMCHOJLOLX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)C(CC)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LAI-1;  LAI 1;  LAI1;  Legionella autoinducer-1;  Legionella autoinducer 1; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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